molecular formula C23H20ClN5O3 B2716333 N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1207040-82-1

N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No. B2716333
CAS RN: 1207040-82-1
M. Wt: 449.9
InChI Key: ZCPKVSYNPIUHMP-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” is a chemical compound that falls under the category of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by significant pi-electron delocalization and some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are complex and involve multiple steps . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various intermediates . These intermediates then react with arylidenemalononitrile to yield the final product .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Cancer Research

The compound “1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide” has been found to have potential applications in cancer research. It has been shown to activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity . This could potentially be used to develop new treatments for cancer.

Pesticide Detection

This compound has also been used in the development of a highly luminescent entangled metal–organic framework for efficient pesticide detection . This could be particularly useful in environmental monitoring and food safety.

Antimicrobial Activity

The compound “N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” has been found to have antimicrobial activity . This could potentially be used in the development of new antimicrobial drugs.

Anticancer Activity

This compound has also been found to have anticancer activity . It could potentially be used in the development of new anticancer drugs.

Antifungal Activity

Research has shown that this compound has antifungal activity . This could potentially be used in the development of new antifungal drugs.

Neuroprotective Activity

Thiazole derivatives, such as “N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide”, have been found to have neuroprotective activity . This could potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-31-19-8-7-15(13-20(19)32-2)14-26-23(30)21-22(16-9-11-25-12-10-16)29(28-27-21)18-6-4-3-5-17(18)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKVSYNPIUHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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